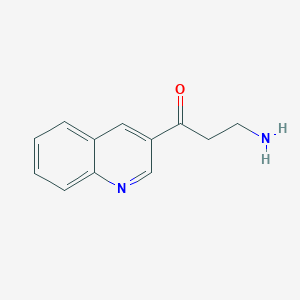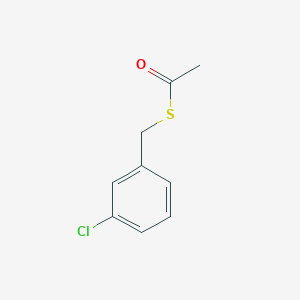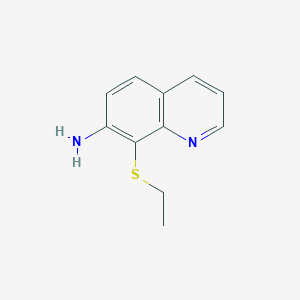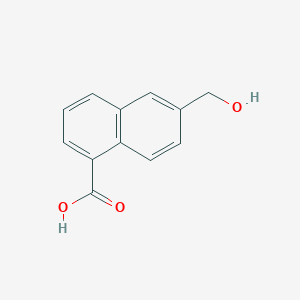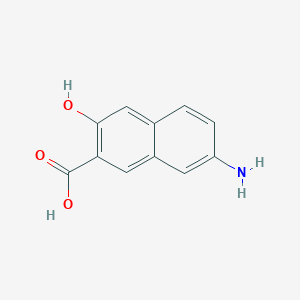
7-Amino-3-hydroxynaphthalene-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Amino-3-hydroxy-2-naphthoic acid is an organic compound with the molecular formula C11H9NO3 It is a derivative of naphthalene, characterized by the presence of an amino group at the 7th position, a hydroxyl group at the 3rd position, and a carboxylic acid group at the 2nd position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7-amino-3-hydroxy-2-naphthoic acid typically involves the reaction of 3-hydroxy-2-naphthoic acid with ammonia under high pressure and in the presence of catalysts such as zinc chloride. The reaction is carried out in an autoclave at a temperature of approximately 195°C for 36 hours . The reaction mixture is then treated with hydrochloric acid and sodium hydroxide to isolate the desired product .
Industrial Production Methods: Industrial production of 7-amino-3-hydroxy-2-naphthoic acid follows similar synthetic routes but on a larger scale. The use of continuous reactors and optimized reaction conditions ensures higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 7-Amino-3-hydroxy-2-naphthoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The amino group can be reduced to form amines.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like diazonium salts are used for azo coupling reactions.
Major Products Formed:
Oxidation: Quinones and related compounds.
Reduction: Amines and related derivatives.
Substitution: Azo dyes and pigments.
Aplicaciones Científicas De Investigación
7-Amino-3-hydroxy-2-naphthoic acid has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various dyes and pigments.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of azo dyes and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 7-amino-3-hydroxy-2-naphthoic acid involves its interaction with specific molecular targets. The amino and hydroxyl groups play a crucial role in its reactivity and binding to biological molecules. The compound can form hydrogen bonds and participate in various biochemical pathways, influencing cellular processes and exhibiting potential therapeutic effects .
Comparación Con Compuestos Similares
3-Hydroxy-2-naphthoic acid: Lacks the amino group at the 7th position.
2-Hydroxy-1-naphthoic acid: Has a hydroxyl group at the 2nd position instead of the 3rd.
3-Amino-2-naphthoic acid: Lacks the hydroxyl group at the 3rd position.
Propiedades
Número CAS |
64863-13-4 |
|---|---|
Fórmula molecular |
C11H9NO3 |
Peso molecular |
203.19 g/mol |
Nombre IUPAC |
7-amino-3-hydroxynaphthalene-2-carboxylic acid |
InChI |
InChI=1S/C11H9NO3/c12-8-2-1-6-5-10(13)9(11(14)15)4-7(6)3-8/h1-5,13H,12H2,(H,14,15) |
Clave InChI |
YPLIWODOGVLLCV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC2=CC(=C(C=C21)O)C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



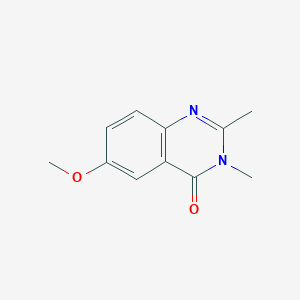
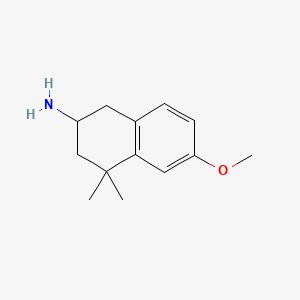

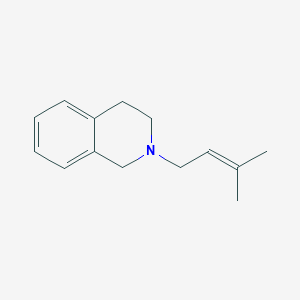
![6,7-Dichloro-2-methyl-3H-imidazo[4,5-b]pyridine](/img/structure/B11897699.png)

